

# 5-Amino-2-morpholinobenzonitrile: A Versatile Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 5-Amino-2-morpholinobenzonitrile

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Introduction:

**5-Amino-2-morpholinobenzonitrile** is a substituted aminobenzonitrile derivative that holds significant potential as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a reactive amino group, a nitrile moiety, and a morpholine ring, makes it a versatile intermediate for the development of novel therapeutics. While detailed public data on its specific applications and reaction protocols are limited, its structural motifs suggest its utility in the creation of complex heterocyclic systems often found in biologically active molecules. This document aims to provide a foundational understanding of its potential applications and generalized synthetic considerations based on the chemistry of related compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Amino-2-morpholinobenzonitrile** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	78252-12-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O	[1]
Molecular Weight	203.24 g/mol	[1]

## Potential Pharmaceutical Applications

Based on the functionalities present in **5-Amino-2-morpholinobenzonitrile**, it can be envisioned as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The morpholine moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

While specific drugs derived from this intermediate are not prominently documented in publicly available literature, its structural similarity to other aminobenzonitrile intermediates suggests potential applications in the development of:

- **Kinase Inhibitors:** Many kinase inhibitors feature a substituted aromatic core. The aminobenzonitrile scaffold can serve as a starting point for the synthesis of such compounds.
- **Heterocyclic Scaffolds:** The amino and nitrile groups are well-suited for cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
- **GPCR Modulators:** The overall structure may be amenable to modification to target G-protein coupled receptors.

## General Synthetic Considerations & Experimental Protocols

Detailed experimental protocols for the direct use of **5-Amino-2-morpholinobenzonitrile** are not readily available. However, based on established organic chemistry principles, a general protocol for a common transformation, such as N-acylation, can be proposed.

### General Protocol for N-Acylation of **5-Amino-2-morpholinobenzonitrile**:

This protocol describes a general procedure for the acylation of the primary amino group of **5-Amino-2-morpholinobenzonitrile** with an acyl chloride.

#### Materials:

- **5-Amino-2-morpholinobenzonitrile**
- Acyl chloride (e.g., benzoyl chloride)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et<sub>3</sub>N) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

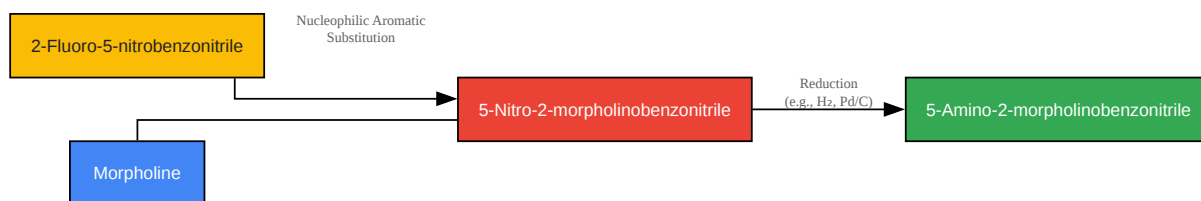
- In a clean, dry round-bottom flask, dissolve **5-Amino-2-morpholinobenzonitrile** (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.2 eq) to the solution and stir at room temperature.
- Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for different acylating agents.

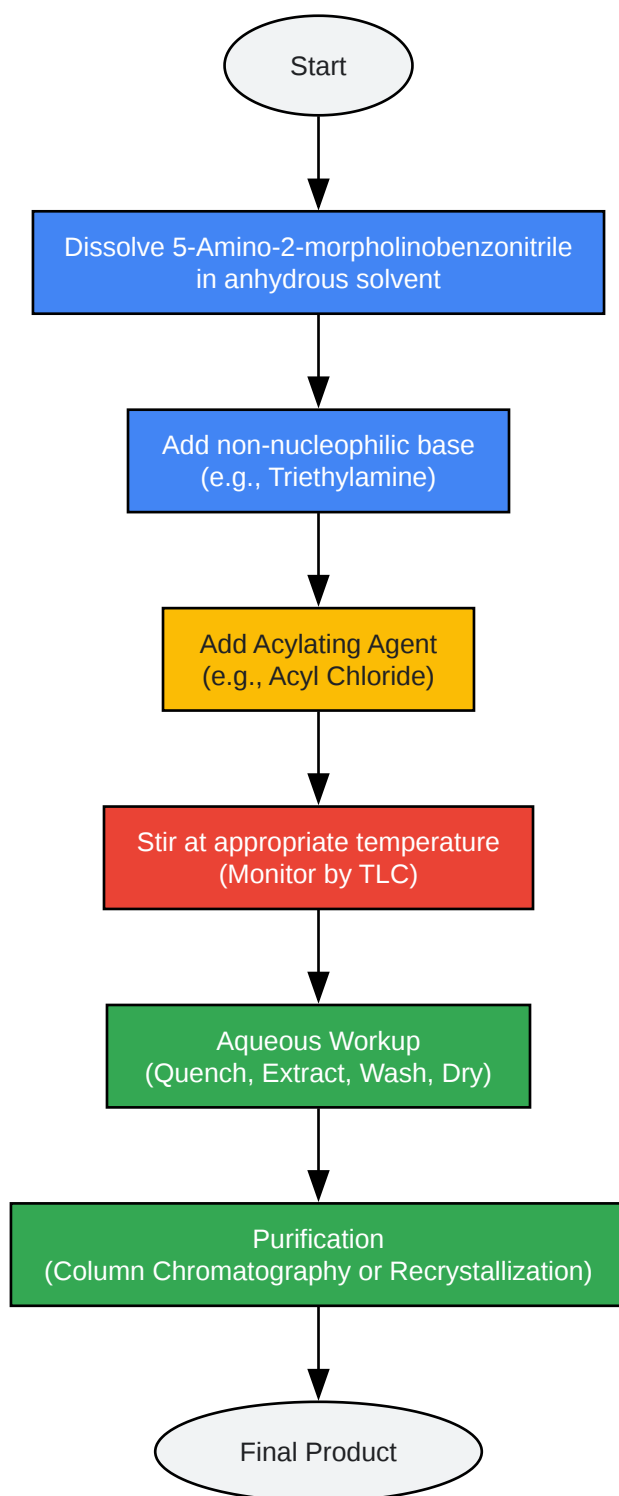
## Visualizing Synthetic Pathways

The following diagrams illustrate a potential synthetic pathway to **5-Amino-2-morpholinobenzonitrile** and a subsequent functionalization reaction.



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Caption: Plausible synthetic route to **5-Amino-2-morpholinobenzonitrile**.



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Caption: General workflow for N-acylation.

Disclaimer: The information provided is based on general chemical principles and data available for structurally related compounds. Researchers should conduct a thorough literature search and perform appropriate safety assessments before initiating any experimental work. The proposed protocols are intended as a starting point and may require significant optimization.

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## References

- 1. 5-amino-2-morpholin-4-ylbenzonitrile | 78252-12-7 [chemicalbook.com]
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